molecular formula C18H25N5O3S B2482083 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2034334-69-3

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2482083
CAS RN: 2034334-69-3
M. Wt: 391.49
InChI Key: SYWYQGJQUNGPML-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization

One study characterized a similar κ-opioid receptor (KOR) antagonist, noting its high affinity for human, rat, and mouse KORs. This compound demonstrated potential for treating depression and addiction disorders (Grimwood et al., 2011).

Nonaqueous Capillary Electrophoresis

Another study focused on nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, showcasing an effective method for quality control in pharmaceuticals (Ye et al., 2012).

Synthesis and Receptor Binding Studies

A different research synthesized a series of compounds with potential neuroleptic activities, examining their receptor binding affinities, which could be predictive for antipsychotic activity (Remy et al., 1983).

Histone Deacetylase Inhibition

The design and synthesis of a histone deacetylase inhibitor, which selectively inhibits certain HDACs, were reported in another study. This compound showed significant antitumor activity and entered clinical trials (Zhou et al., 2008).

Antiavian Influenza Virus Activity

A study described the synthesis of benzamide-based compounds with remarkable activity against the bird flu influenza (Hebishy et al., 2020).

Mitochondrial Reductive Function Evaluation

Another research evaluated the mitochondrial reductive function of benzamide compounds, providing insights into their potential toxicity and therapeutic application (Bellili et al., 2022).

properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-14(2)17(13-22-12-9-19-21-22)20-18(24)15-5-7-16(8-6-15)27(25,26)23-10-3-4-11-23/h5-9,12,14,17H,3-4,10-11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWYQGJQUNGPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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